molecular formula C22H17F3N2O4 B6546787 methyl 2-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate CAS No. 946378-54-7

methyl 2-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate

Cat. No.: B6546787
CAS No.: 946378-54-7
M. Wt: 430.4 g/mol
InChI Key: NYTZUMYCWYNNEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihydropyridine ring substituted with an amide group, a trifluoromethyl group, and a benzoate ester . The presence of these functional groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the amide group could participate in condensation reactions, while the ester group could undergo hydrolysis or transesterification . The trifluoromethyl group could potentially be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The compound’s solubility, melting point, and other properties would also depend on its specific structure .

Mechanism of Action

: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more : FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. Processes, 10(10), 2054. Read more : Sigma-Aldrich. 2-Methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methylthio]-1H-imidazole-5-carboxylic acid. Read more : Singh, S., et al. (2022). Synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrid compounds as potential neuroprotective agents. Pharmaceutical Research, 39(3), 529–543. Read more

Properties

IUPAC Name

methyl 2-[[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O4/c1-31-21(30)16-8-2-3-10-18(16)26-19(28)17-9-5-11-27(20(17)29)13-14-6-4-7-15(12-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTZUMYCWYNNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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